4-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid
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Overview
Description
4-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid is a heterocyclic compound that combines a pyrazole ring and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid typically involves the formation of the pyrazole ring followed by its attachment to the thiophene ring. One common method is the cyclization of hydrazine with a suitable carbonyl compound to form the pyrazole ring, which is then reacted with thiophene-2-carboxylic acid under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at both the pyrazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole or thiophene rings .
Scientific Research Applications
4-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 4-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid exerts its effects involves interactions with various molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The thiophene ring can contribute to the compound’s electronic properties, influencing its interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds like 3(5)-substituted pyrazoles share structural similarities and exhibit similar reactivity.
Thiophene Derivatives: Thiophene-2-carboxylic acid and its derivatives are structurally related and have comparable chemical properties.
Uniqueness
4-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid is unique due to the combination of the pyrazole and thiophene rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Biological Activity
4-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound has the molecular formula C₈H₆N₂O₂S and a molecular weight of 194.21 g/mol. The presence of a pyrazole ring and a thiophene moiety contributes to its reactivity and biological interactions. These structural elements are often associated with various pharmacological activities.
1. Anti-inflammatory Activity
Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects. A study reported that certain pyrazole derivatives could inhibit pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating up to 85% inhibition at specific concentrations compared to standard drugs like dexamethasone .
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference |
---|---|---|---|
Compound A | 76% (at 1 µM) | 86% (at 1 µM) | |
Compound B | 61% (at 10 µM) | 93% (at 10 µM) |
2. Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various bacterial strains. Preliminary studies suggest moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting the potential for further development into therapeutic agents .
Table 2: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Activity Level | Reference |
---|---|---|
Bacillus subtilis | Moderate | |
Escherichia coli | Weak | |
Staphylococcus aureus | Moderate |
3. Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. It has shown promising results in inhibiting the proliferation of various cancer cell lines, including HeLa and HepG2 cells. For instance, a specific derivative exhibited over 54% growth inhibition in HepG2 cells, suggesting its potential as an anticancer agent .
Table 3: Anticancer Activity Against Cell Lines
The mechanisms underlying the biological activities of this compound are still under investigation. Its interactions with various enzymes and receptors are crucial for understanding its pharmacodynamics. The presence of the pyrazole moiety is particularly noteworthy as many pyrazole derivatives are known to interact with biological targets effectively, influencing metabolic pathways .
Case Studies
Several case studies have been conducted to explore the efficacy of this compound in various biological contexts:
- In Vivo Studies : One study demonstrated the anti-inflammatory effects using carrageenan-induced edema models in mice, where significant reductions in swelling were observed after treatment with the compound .
- Cell Culture Experiments : In vitro assays revealed that compounds derived from this compound inhibited cancer cell proliferation significantly compared to untreated controls, indicating its potential as a lead compound for drug development .
Properties
Molecular Formula |
C8H6N2O2S |
---|---|
Molecular Weight |
194.21 g/mol |
IUPAC Name |
4-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H6N2O2S/c11-8(12)7-1-5(4-13-7)6-2-9-10-3-6/h1-4H,(H,9,10)(H,11,12) |
InChI Key |
MTROUHMRVHJPQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1C2=CNN=C2)C(=O)O |
Origin of Product |
United States |
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